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Compound of Interest

Compound Name: Opiranserin hydrochloride

Cat. No.: B11933853

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the intravenous (1V) infusion
protocols for Opiranserin hydrochloride (also known as VVZ-149), a novel, non-opioid
analgesic. The information is compiled from preclinical and clinical trial data to guide research
and development.

Opiranserin is a dual antagonist of the glycine transporter type 2 (GlyT2) and the serotonin 2A
(5-HT2A) receptor.[1][2] This dual mechanism of action is central to its analgesic effect,
particularly in the context of postoperative pain.[3][4] The hydrochloride salt form of Opiranserin
is typically used for intravenous formulations due to its enhanced water solubility and stability.

Mechanism of Action

Opiranserin exerts its analgesic effects through the simultaneous inhibition of two key targets in
pain signaling pathways:

e Glycine Transporter 2 (GlyT2): By blocking GlyT2, Opiranserin increases the concentration
of glycine in the synaptic cleft of the spinal cord. Glycine is an inhibitory neurotransmitter,
and its enhanced activity dampens the transmission of pain signals to the brain.

o Serotonin 2A (5-HT2A) Receptor: Antagonism of the 5-HT2A receptor is thought to reduce
the descending serotonergic facilitatory modulation of pain and decrease the activation of
peripheral nociceptors, which are primary sources of postsurgical pain.
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This multi-target approach offers a synergistic analgesic effect.[2]

Data Presentation

Quantitative data from preclinical and clinical studies are summarized below.

ble 1: In Vi indi Hini

Target IC50 (M)
Glycine Transporter 2 (GlyT2) 0.86
Serotonin 2A Receptor (5-HT2A) 1.3

Data sourced from preclinical in vitro studies.

ble 2: linical Effi : lel of Pai

Dose
Compound Animal Model Efficacy
(subcutaneous)
) ) Spinal Nerve Ligation
Opiranserin ] Comparable to 3
) 25 mg/kg (SNL) and Formalin- ]
hydrochloride mg/kg Morphine[2]

induced pain

Table 3: Clinical Pharmacokinetics - Phase 1 Single
Ascending Dose (SAD) Study

A first-in-human, single- and multiple-ascending-dose study was conducted in healthy male
volunteers. In the SAD portion, subjects received a 4-hour intravenous infusion of Opiranserin
at doses ranging from 0.25 to 8 mg/kg.[5][6] Plasma exposure to Opiranserin (VVZ-149) and its
active metabolite (VVZ-368) showed a dose-proportional increase.[1][6]

(Note: A detailed table of pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life
is not publicly available in the reviewed literature.)

Table 4: Clinical Efficacy in Postoperative Pain (Phase 3
Study)
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Primary Outcome (Sum of o ]
Opioid Consumption

Treatment Group Pain Intensity Difference . .
Reduction (first 12h)
over 12h)
) ) Significantly higher by 35% 30.8% reduction compared to
Opiranserin
compared to placebol3] placebo[3]
Placebo

Study involved a 10-hour continuous intravenous infusion in patients undergoing laparoscopic
colectomy.[3]

Experimental Protocols

Protocol 1: Preparation of Opiranserin Hydrochloride for
Intravenous Infusion (Clinical - Phase 3)

This protocol is based on a Phase 3 clinical trial for the treatment of postoperative pain.

Materials:

Opiranserin hydrochloride for injection (e.g., 1000 mg in 100 mL solution)

0.9% Sodium Chloride Injection, USP (Saline) (e.g., 400 mL infusion bag)

Sterile infusion bag (500 mL)

IV infusion pump and administration set

Procedure:

o Withdraw 100 mL of Opiranserin hydrochloride solution (containing 1000 mg of the drug).
o Aseptically transfer the 100 mL of Opiranserin solution into a 400 mL saline infusion bag.

e The final volume in the infusion bag will be 500 mL, containing 1000 mg of Opiranserin
hydrochloride.
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» Gently mix the contents of the infusion bag.

o Administer the solution intravenously using an infusion pump according to the specified
dosing regimen.

Dosing Regimen (10-hour infusion):
e Loading Dose: Administer 160 mg of Opiranserin over the first 30 minutes.

e Maintenance Dose: Following the loading dose, administer the remaining 840 mg over the
subsequent 9.5 hours.

Protocol 2: Preclinical Evaluation of Analgesic Efficacy
in the Rat Formalin Test

The formalin test is a widely used model of inflammatory pain, with an early neurogenic phase
and a later inflammatory phase.

Animals:
e Male Sprague-Dawley rats (200-250 Q)

Materials:

Opiranserin hydrochloride

Vehicle (e.g., sterile saline or as appropriate for the formulation)

Formalin solution (5% in saline)

Syringes and needles for administration

Observation chambers with a clear floor

Procedure:

¢ Acclimation: Acclimate the rats to the testing environment and handling for at least 3 days
prior to the experiment. On the testing day, place the animals in the observation chambers

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b11933853?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11933853?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

for at least 30 minutes before any procedures.

e Drug Administration: Administer Opiranserin hydrochloride or vehicle via the desired route
(e.g., intravenous or subcutaneous). A known effective dose from literature is 25 mg/kg, s.c.

[2]

o Pre-treatment Time: Allow for a pre-treatment period appropriate for the route of
administration (e.g., 30 minutes for subcutaneous).

o Formalin Injection: Inject 50 pL of 5% formalin solution into the plantar surface of the right

hind paw.

o Observation: Immediately after the formalin injection, return the animal to the observation
chamber and record the total time spent licking or biting the injected paw. The observation
period is typically divided into two phases:

o Phase 1 (Early Phase): 0-5 minutes post-injection (neurogenic pain).
o Phase 2 (Late Phase): 15-60 minutes post-injection (inflammatory pain).

o Data Analysis: Compare the time spent in nociceptive behaviors between the Opiranserin-
treated groups and the vehicle control group for both phases. A significant reduction in these

behaviors indicates an analgesic effect.

Visualizations
Signaling Pathway of Opiranserin's Dual Antagonism
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Caption: Opiranserin's dual inhibitory action on GlyT2 and 5-HT2A receptors.

Experimental Workflow for Preclinical Analgesic Testing
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Caption: Workflow for the formalin-induced inflammatory pain model.
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Clinical IV Infusion Protocol Logic
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Caption: Dosing logic for a 10-hour continuous IV infusion of Opiranserin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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opiranserin-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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